(S)-2-Amino-2-(4-nitrophenyl)acetic acid
Description
Significance of Non-Proteinogenic α-Amino Acids in Contemporary Chemical Research
Non-proteinogenic α-amino acids (NPAAs) represent a significant expansion of the chemical space available to synthetic chemists beyond the 20 proteinogenic amino acids. nih.gov These unique structural motifs are found in nature, often as components of microbial or plant secondary metabolites with potent biological activities, including toxins and antibiotics. nih.gov In contemporary research, NPAAs are crucial for several reasons:
Drug Discovery: Incorporating NPAAs into peptide sequences is a powerful strategy for developing new peptide-based drug candidates. This modification can fundamentally alter the pharmacological properties of a peptide, such as enhancing its stability against enzymatic degradation in biological systems. nih.gov
Novel Scaffolds: NPAAs serve as versatile building blocks for the synthesis of small bioactive molecules and complex natural products. Their diverse side chains and stereochemical configurations enable the creation of novel molecular frameworks that are not accessible from the standard set of proteinogenic amino acids.
Probing Biological Systems: Synthetic NPAAs are instrumental as tools to study protein structure, function, and trafficking. They can be used to introduce specific functionalities or structural constraints into peptides and proteins, providing insights into biological processes at a molecular level.
The synthesis of these compounds can be achieved through both chemical and biocatalytic routes, with enzymatic methods often offering high enantioselectivity. nih.gov
The Unique Role of (S)-2-Amino-2-(4-nitrophenyl)acetic acid as a Chiral Building Block
This compound, also known as (S)-4-nitrophenylglycine, is a non-proteinogenic α-amino acid distinguished by its parasubstituted nitrophenyl ring. This feature imparts specific chemical properties that make it a highly valuable chiral building block in asymmetric synthesis.
Its most notable application is as a key precursor in the synthesis of the D-threo isomer of Chloramphenicol (B1208) , a broad-spectrum antibiotic. nih.govchemicalbook.com Only the D-threo isomer of chloramphenicol possesses the desired antimicrobial activity, making the stereochemistry of the starting materials paramount. nih.gov The synthesis of chloramphenicol often involves the transformation of the carboxylic acid and amino groups of this compound or its derivatives to form the propanediol (B1597323) backbone of the final antibiotic. chemicalbook.com
The presence of the nitro group is significant for two reasons. Firstly, it activates the phenyl ring towards certain chemical modifications. Secondly, and more importantly, the nitro group can be chemically reduced to an amino group at a later stage in a synthetic sequence. This transformation is integral to the synthesis of various derivatives and other complex target molecules. For instance, derivatives of nitrophenylacetic acids are precursors to heterocyclic systems like lactams and hydroxamic acids, which are scaffolds for many biologically active molecules. wikipedia.org
Scope and Research Objectives Pertaining to this compound
The primary research objective centered on this compound is its efficient and stereoselective incorporation into high-value chemical entities, particularly pharmaceuticals. Key areas of investigation include:
Development of Efficient Synthetic Routes: A major focus is the development of cost-effective and scalable synthetic methods to produce enantiomerically pure this compound itself. Research has explored enantioselective liquid-liquid extraction techniques using chiral metal complexes to resolve racemic mixtures. nih.gov
Synthesis of Antibiotics and Analogues: The compound remains a critical starting material for the industrial synthesis of Chloramphenicol. Research continues to explore the synthesis of novel chloramphenicol analogues to overcome issues of bacterial resistance and to improve pharmacological profiles. nih.gov This involves using the amino acid as a scaffold to attach different chemical moieties.
Asymmetric Synthesis of Novel Compounds: Beyond antibiotics, the compound serves as a versatile chiral synthon for other complex molecules. Patent literature indicates its use in the creation of a variety of structures where the chiral amino acid framework bearing a nitrophenyl group is a required pharmacophore. nih.gov The research objective is to leverage its inherent chirality to control the stereochemical outcome of complex multi-step syntheses. For example, related 4-hydroxyphenylglycine derivatives are used to synthesize agonists for G-protein coupled receptors like GPR88. nih.gov
Physicochemical Properties of 2-Amino-2-(4-nitrophenyl)acetic acid
| Property | Value | Source |
| Chemical Formula | C₈H₈N₂O₄ | nih.gov |
| Molecular Weight | 196.16 g/mol | nih.gov |
| Physical Form | Solid | nih.gov |
| CAS Number (S-enantiomer) | 336877-66-8 | bldpharm.com |
| CAS Number (Racemate) | 5407-25-0 | nih.gov |
| IUPAC Name | (2S)-2-amino-2-(4-nitrophenyl)acetic acid | bldpharm.com |
| SMILES (S-enantiomer) | O=C(O)C@@HC1=CC=C(C=C1)N+=O | bldpharm.com |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-2-(4-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-7(8(11)12)5-1-3-6(4-2-5)10(13)14/h1-4,7H,9H2,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVDAQWKJUCVHJ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363562 | |
| Record name | (2S)-Amino(4-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336877-66-8 | |
| Record name | (2S)-Amino(4-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for S 2 Amino 2 4 Nitrophenyl Acetic Acid and Its Enantiomers
Historical and Classical Synthetic Routes to 2-Amino-2-(4-nitrophenyl)acetic acid
The classical approach to synthesizing α-amino acids often involves the formation of a racemic mixture, which is then subjected to resolution. One of the most prominent historical methods for the synthesis of 2-Amino-2-(4-nitrophenyl)acetic acid is the Strecker synthesis. masterorganicchemistry.comwikipedia.org This one-pot, multi-component reaction typically utilizes an aldehyde, ammonia (B1221849), and a cyanide source to produce an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid. masterorganicchemistry.comyoutube.commasterorganicchemistry.com
Table 1: Key Steps in the Classical Strecker Synthesis of 2-Amino-2-(4-nitrophenyl)acetic acid
| Step | Reactants | Intermediate/Product |
| 1 | 4-Nitrobenzaldehyde (B150856), Ammonia | Imine intermediate |
| 2 | Imine intermediate, Cyanide | α-Aminonitrile |
| 3 | α-Aminonitrile, Acid/Base | Racemic 2-Amino-2-(4-nitrophenyl)acetic acid |
Enantioselective Synthesis Strategies for (S)-2-Amino-2-(4-nitrophenyl)acetic acid
The demand for enantiomerically pure this compound has driven the development of various enantioselective synthetic strategies. These methods aim to directly produce the desired (S)-enantiomer, thus avoiding the often inefficient process of resolving a racemic mixture.
Asymmetric Catalysis in the Synthesis of this compound Precursors
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral compounds. beilstein-journals.org In the context of this compound, organocatalysis has shown significant promise. Chiral organocatalysts, such as proline and its derivatives, can effectively catalyze the asymmetric aldol (B89426) reaction between ketones and aldehydes, which can be a key step in the synthesis of chiral amino acid precursors. researchgate.net For instance, a chiral helical polyacetylene bearing prolinamide pendants has been used to catalyze the asymmetric aldol reaction between cyclohexanone (B45756) and p-nitrobenzaldehyde with good yield and enantioselectivity, demonstrating the potential of such catalysts in synthesizing precursors to the target molecule. ebi.ac.uk
Another approach involves the asymmetric Strecker reaction, where a chiral catalyst is used to control the stereochemistry of the cyanide addition to the imine. While specific examples for 4-nitrobenzaldehyde are not extensively detailed in readily available literature, the general principle of using chiral catalysts, such as those derived from binaphthyl ligands or other chiral scaffolds, is a well-established strategy for the asymmetric synthesis of α-amino acids. organic-chemistry.org
Chiral Auxiliary-Mediated Approaches to Enantiopure this compound
The use of chiral auxiliaries is a well-established method for diastereoselective synthesis. researchgate.net In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
While specific, detailed examples of the application of common chiral auxiliaries like Evans oxazolidinones or pseudoephedrine for the synthesis of this compound are not prominently featured in the reviewed literature, the general methodology is highly applicable. For example, a glycine (B1666218) enolate equivalent bearing a chiral auxiliary can be alkylated with a 4-nitrobenzyl halide. The chiral auxiliary would control the facial selectivity of the alkylation, leading to a diastereomerically enriched product. Subsequent cleavage of the auxiliary would then afford the desired this compound.
Biocatalytic and Enzymatic Resolutions for Enantiomeric Enrichment
Biocatalysis offers a highly selective and environmentally benign alternative for the production of enantiomerically pure compounds. nih.gov Enzymatic kinetic resolution is a widely used technique for separating racemic mixtures. This method relies on the ability of an enzyme to selectively catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted.
For the production of this compound, the kinetic resolution of a racemic mixture of its derivative, such as N-acetyl-4-nitrophenylglycine, can be performed using a lipase (B570770). Lipases are known to catalyze the hydrolysis of esters in an enantioselective manner. nih.gov For instance, the enzyme could selectively hydrolyze the (R)-N-acetyl-4-nitrophenylglycine methyl ester, leaving the (S)-enantiomer of the ester untouched. Subsequent hydrolysis of the unreacted (S)-ester would yield the desired this compound with high enantiomeric purity. The use of enzymes like lipoprotein lipase for the hydrolysis of p-nitrophenyl esters has been documented, highlighting the feasibility of this approach. nih.gov
Dynamic kinetic resolution (DKR) is an even more efficient variation where the unreactive enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. princeton.eduwikipedia.org This can be achieved by combining the enzymatic resolution with a chemical or enzymatic racemization agent. researchgate.net
Chemoenzymatic and Stereospecific Transformations Leading to this compound
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and selective synthetic routes. mdpi.com A chemoenzymatic approach to this compound could involve the chemical synthesis of a racemic precursor followed by an enzymatic resolution step, as described in the previous section.
A more integrated chemoenzymatic process could start with a prochiral substrate and utilize a cascade of enzymatic and chemical reactions to build the final molecule with the correct stereochemistry. For example, a transaminase could be used for the asymmetric amination of a suitable keto-acid precursor derived from 4-nitrobenzaldehyde.
Furthermore, stereospecific transformations of related chiral molecules can also lead to the target compound. For instance, the diastereoselective reaction of (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol with aromatic aldehydes has been reported to yield chiral bicyclic products, showcasing how the stereochemistry of a starting material can be transferred and controlled in subsequent reactions. osi.lv
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are environmentally benign. qeios.comnih.gov In the context of synthesizing this compound, several aspects can be considered to make the process more sustainable.
One key area is the choice of solvents. Traditional organic syntheses often use volatile and hazardous solvents. The development of reactions in greener solvents like water, ethanol, or supercritical CO2 is a major goal of green chemistry. qeios.com For instance, performing the Strecker synthesis or enzymatic resolutions in aqueous media would significantly improve the environmental profile of the process.
Another principle is the use of catalytic reagents over stoichiometric ones. Asymmetric catalysis and biocatalysis are inherently greener than methods that rely on stoichiometric amounts of chiral auxiliaries, as they reduce waste and improve atom economy. The use of recyclable catalysts, such as immobilized enzymes or heterogeneous catalysts, further enhances the sustainability of the synthesis. nih.gov
The reduction of derivatization steps is also a key green chemistry principle. Direct, enantioselective methods that avoid the need for protection and deprotection steps are preferred. Biocatalytic approaches often excel in this regard, as enzymes can operate on unprotected substrates with high selectivity.
Solvent-Free and Aqueous Medium Syntheses
Traditional organic syntheses often rely on volatile and often toxic organic solvents, which contribute significantly to chemical waste. Modern approaches seek to minimize or eliminate the use of such solvents by employing solvent-free conditions or utilizing water as a benign reaction medium.
One plausible and environmentally friendly approach to obtaining the racemic precursor of the target molecule, 2-amino-2-(4-nitrophenyl)acetic acid, is through a solvent-free or aqueous Strecker synthesis . The classical Strecker synthesis is a three-component reaction involving an aldehyde (4-nitrobenzaldehyde), a source of ammonia (like ammonium (B1175870) chloride), and a cyanide source (such as potassium cyanide).
Under solvent-free conditions, the reactants can be milled together, a technique known as mechanochemistry. This method often leads to higher yields and shorter reaction times compared to solvent-based approaches. Alternatively, conducting the Strecker reaction in water leverages the insolubility of the product to drive the reaction to completion, simplifying purification. nih.gov
The initial product of the Strecker synthesis is the corresponding α-aminonitrile, which is then hydrolyzed to the racemic amino acid. This hydrolysis can often be carried out in an aqueous acidic or basic solution. masterorganicchemistry.com
A key challenge in the synthesis of this compound is the introduction of chirality. A highly effective and green method for this is the enzymatic kinetic resolution of the racemic amino acid or its derivatives. This can be performed in an aqueous medium, taking advantage of the high selectivity of enzymes. Lipases are a class of enzymes that have shown great utility in the kinetic resolution of a wide array of chiral compounds, including amino acid derivatives. d-nb.info
In a typical lipase-catalyzed kinetic resolution, the racemic amino acid is first converted to an ester derivative. The enzyme then selectively hydrolyzes one of the enantiomers of the ester back to the acid, leaving the other enantiomer as the unreacted ester. The resulting mixture of the acid and ester can then be separated. For instance, a lipase from Candida antarctica could be employed for the selective hydrolysis of the methyl or ethyl ester of racemic 2-Amino-2-(4-nitrophenyl)acetic acid in a buffered aqueous solution.
| Proposed Reaction | Reactants | Solvent/Conditions | Key Advantages |
| Strecker Synthesis | 4-nitrobenzaldehyde, NH₄Cl, KCN | Solvent-free (mechanochemical) or Water | Reduced solvent waste, potentially faster reaction rates, simplified workup. |
| Enzymatic Kinetic Resolution | Racemic 2-Amino-2-(4-nitrophenyl)acetic acid ester, Water, Lipase | Aqueous buffer | High enantioselectivity, mild reaction conditions, biodegradable catalyst. |
Atom Economy and Reaction Efficiency Considerations
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. iitg.ac.in The ideal atom economy is 100%, meaning all reactant atoms are found in the final product.
To overcome the 50% yield limitation, a dynamic kinetic resolution (DKR) can be employed. In a DKR, the enzymatic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of up to 100% of the desired enantiomer. For 2-Amino-2-(4-nitrophenyl)acetic acid derivatives, this could potentially be achieved by using a suitable racemization catalyst that is compatible with the enzyme and reaction conditions.
| Synthetic Step | Theoretical Atom Economy | Notes |
| Strecker Synthesis (to aminonitrile) | 100% | This is an addition reaction. |
| Hydrolysis of aminonitrile (to amino acid) | < 100% | Involves the loss of an ammonium ion. |
| Enzymatic Kinetic Resolution | 50% (for one enantiomer) | Can be improved with racemization and recycling of the undesired enantiomer. |
| Dynamic Kinetic Resolution | Up to 100% | Combines resolution with in-situ racemization. |
Sustainable Catalytic Systems
The use of sustainable catalysts is a cornerstone of green chemistry. In the context of synthesizing this compound, both biocatalysts and chemocatalysts can play a crucial role.
Biocatalysts , such as the lipases mentioned for kinetic resolution, are highly sustainable. nih.gov They are derived from renewable resources, operate under mild conditions (ambient temperature and pressure, neutral pH), are biodegradable, and exhibit exquisite chemo-, regio-, and enantioselectivity. The use of immobilized enzymes further enhances their sustainability by allowing for easy separation from the reaction mixture and reuse over multiple cycles. Nitrilases are another class of enzymes that could be employed for the enantioselective hydrolysis of the α-aminonitrile intermediate from the Strecker synthesis directly to the desired (S)-amino acid, potentially in a highly efficient process.
In the realm of chemocatalysis , the development of catalysts for the asymmetric Strecker reaction offers a more direct route to the enantiomerically enriched α-aminonitrile. Chiral catalysts based on earth-abundant and non-toxic metals are of particular interest. For instance, a recyclable chiral catalyst could be used to directly synthesize the (S)-α-aminonitrile from 4-nitrobenzaldehyde, ammonia, and a cyanide source in an aqueous or solvent-free system.
| Catalyst Type | Application in Synthesis | Sustainability Advantages |
| Lipase (Biocatalyst) | Kinetic Resolution of amino acid ester | Renewable, biodegradable, operates in water, high selectivity, reusable when immobilized. |
| Nitrilase (Biocatalyst) | Enantioselective hydrolysis of aminonitrile | Direct conversion of nitrile to acid, high enantioselectivity, mild conditions. |
| Chiral Metal Catalyst | Asymmetric Strecker Reaction | Potential for high enantioselectivity in a direct route, recyclability if heterogeneous. |
| Racemization Catalyst | Dynamic Kinetic Resolution | Enables theoretical 100% yield of the desired enantiomer, improves overall efficiency. |
Chemical Reactivity and Derivatization of S 2 Amino 2 4 Nitrophenyl Acetic Acid
Reactions of the Amino Group: Acylation, Alkylation, and Functionalization
The primary amino group of (S)-2-Amino-2-(4-nitrophenyl)acetic acid is a nucleophilic center that readily participates in a variety of common transformations, including acylation and alkylation. These reactions are fundamental for protecting the amine during subsequent synthetic steps, particularly in peptide synthesis, or for introducing new functional moieties to modulate the molecule's properties.
Acylation: The amino group can be easily acylated to form amides using acylating agents like acyl chlorides or anhydrides. To achieve chemoselectivity and prevent O-acylation of the carboxylic acid, the reaction is often performed under conditions that favor N-acylation. For instance, in an acidic medium, the amino group can be protonated, which prevents it from being acylated, while alkalinity favors N-acylation. sciencemadness.org
Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, this process can be challenging to control, often resulting in mixtures of mono- and di-alkylated products, as well as potential quaternization to form ammonium (B1175870) salts.
Functionalization: The amino group serves as a key handle for derivatization. A classic example of functionalization is the reaction with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent, which specifically reacts with the N-terminal amino group to form a 2,4-dinitrophenyl (DNP) derivative. masterorganicchemistry.com This type of derivatization is useful for analytical purposes, such as HPLC analysis, as the introduced chromophore allows for UV-visible detection. sigmaaldrich.com Similarly, other reagents like 2,4,6-trinitrobenzene-1-sulfonic acid (TNBS) can be used to form N-nitrophenyl derivatives. sigmaaldrich.com
| Reaction Type | Reagent(s) | Product Type | Typical Conditions | Reference |
|---|---|---|---|---|
| Acylation (Acetylation) | Acetic Anhydride (B1165640) | N-Acetyl derivative | Alkaline or specific acidic media | sciencemadness.org |
| Acylation (Benzoylation) | Benzoyl Chloride | N-Benzoyl derivative | Alkaline conditions (e.g., Schotten-Baumann) | sigmaaldrich.com |
| Functionalization (DNP) | 1-fluoro-2,4-dinitrobenzene (FDNB) | N-(2,4-dinitrophenyl) derivative | Alkaline medium (e.g., borate (B1201080) buffer) | masterorganicchemistry.comsigmaaldrich.com |
Transformations of the Carboxylic Acid Moiety: Esterification, Amidation, and Reduction
The carboxylic acid group provides a second major site for synthetic modification, enabling the formation of esters and amides, or its reduction to a primary alcohol.
Esterification: The most common method for converting the carboxylic acid to an ester is the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol (often used as the solvent) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, driven towards the ester product by using a large excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com
Amidation: The formation of amides from the carboxylic acid is a cornerstone of peptide chemistry. Direct reaction with an amine is generally inefficient. Instead, the carboxylic acid is typically activated first using coupling reagents. This is the fundamental reaction for incorporating the amino acid into a peptide chain.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-amino-2-(4-nitrophenyl)ethanol. This transformation is challenging due to the presence of the easily reducible nitro group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally unsuitable as they would also reduce the nitro group. masterorganicchemistry.comresearchgate.net A successful strategy involves the use of more selective reagents. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF), are often effective for reducing carboxylic acids while leaving nitro groups intact. researchgate.net Another approach is to activate the carboxylic acid, for example with cyanuric chloride or 1-propanephosphonic acid cyclic anhydride (T3P), followed by reduction with a milder agent like sodium borohydride (B1222165) (NaBH₄). sciencemadness.orgresearchgate.net
| Reaction Type | Reagent(s) | Product | Key Considerations | Reference |
|---|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Methyl or Ethyl ester | Equilibrium reaction; requires excess alcohol or water removal. | masterorganicchemistry.commasterorganicchemistry.com |
| Amidation | Amine, Coupling Agent (e.g., DCC, HATU) | Amide | Standard procedure in peptide synthesis. | chemrxiv.org |
| Reduction | BH₃-THF or 1) T3P, 2) NaBH₄ | (S)-2-Amino-2-(4-nitrophenyl)ethanol | Requires chemoselective reagents to avoid reducing the nitro group. LiAlH₄ is not suitable. | researchgate.net |
Reactivity of the Nitrophenyl Group: Reduction to Aminophenyl Derivatives and Electrophilic/Nucleophilic Aromatic Substitution
The nitrophenyl ring is the source of much of the compound's unique electronic properties and reactivity.
Reduction to Aminophenyl Derivatives: The most significant reaction of the nitrophenyl group is its reduction to the corresponding aniline (B41778) derivative, (S)-2-Amino-2-(4-aminophenyl)acetic acid. This transformation is crucial as it converts a strongly electron-withdrawing group into a strongly electron-donating one, dramatically altering the electronic and chemical properties of the molecule. masterorganicchemistry.com This reduction can be accomplished using a variety of methods. wikipedia.orgscispace.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel is a common and effective method. masterorganicchemistry.comcommonorganicchemistry.com Alternatively, metal/acid systems such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl) are widely used. masterorganicchemistry.comcommonorganicchemistry.comgoogle.com Sodium sulfide (B99878) can also be employed, sometimes offering selectivity when other reducible groups are present. commonorganicchemistry.com
| Reagent(s) | Product | Typical Conditions | Reference |
|---|---|---|---|
| H₂, Pd/C (or PtO₂, Raney Ni) | (S)-2-Amino-2-(4-aminophenyl)acetic acid | Hydrogen atmosphere, various solvents | masterorganicchemistry.comcommonorganicchemistry.com |
| Fe / HCl (or Acetic Acid) | (S)-2-Amino-2-(4-aminophenyl)acetic acid | Acidic medium | commonorganicchemistry.comgoogle.com |
| SnCl₂ / HCl | (S)-2-Amino-2-(4-aminophenyl)acetic acid | Acidic medium | scispace.comorgsyn.org |
| Zn / Acetic Acid | (S)-2-Amino-2-(4-aminophenyl)acetic acid | Acidic medium, mild conditions | commonorganicchemistry.com |
Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring in this molecule is strongly deactivated towards electrophilic aromatic substitution. dalalinstitute.com The nitro group is a powerful deactivating, meta-directing substituent. The α-amino-acetic acid side chain is also deactivating due to the electron-withdrawing nature of the carboxyl group and the tendency of the amino group to be protonated under the strong acidic conditions typically required for EAS, forming an -NH₃⁺ group which is also strongly deactivating and meta-directing. libretexts.org Therefore, further substitution on the aromatic ring via EAS is highly unfavorable.
Nucleophilic Aromatic Substitution (SNAr): In contrast to EAS, the presence of a strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. masterorganicchemistry.comwikipedia.org This activation is most pronounced at the ortho and para positions relative to the nitro group. masterorganicchemistry.comnih.gov However, for a classic SNAr reaction to occur, a good leaving group (such as a halide) must be present on the ring at one of these activated positions. wikipedia.org Since this compound lacks such a leaving group (hydrogen is a very poor leaving group), it does not readily undergo standard SNAr reactions. scranton.edu
Stereochemical Stability and Transformations of the Chiral Center
A critical aspect of the chemistry of this compound is the stability of its chiral center. Phenylglycine and its derivatives are known to be particularly susceptible to racemization. rsc.org This tendency is dramatically increased by the presence of a strong electron-withdrawing substituent, such as a nitro group, on the phenyl ring. rsc.org
The increased acidity of the α-proton is the primary reason for this instability. The electron-withdrawing nitro group at the para-position effectively stabilizes the negative charge of the enolate-like intermediate that forms upon deprotonation of the α-carbon. rsc.org This deprotonation-reprotonation sequence leads to the loss of stereochemical integrity. This racemization is a significant challenge, especially during peptide synthesis, where basic conditions, such as those used for Fmoc-group removal with piperidine, can facilitate the process. nih.gov Studies on similar systems have shown that racemization occurs primarily during the deprotection step, and to a lesser extent, during the activation/coupling of the amino acid residue. nih.gov Careful selection of reaction conditions, coupling reagents, and bases is therefore essential to minimize epimerization when using this amino acid in stereospecific syntheses. rsc.orgnih.gov
Synthesis of Advanced Derivatives and Analogues of this compound
The unique structural and electronic features of this compound make it an attractive building block for more complex molecules.
Peptide Mimetic Synthesis Incorporating this compound
This compound is classified as an unnatural or non-canonical amino acid. biosyn.comcpcscientific.com The incorporation of such amino acids into peptide sequences is a widely used strategy in medicinal chemistry to develop peptidomimetics with enhanced properties. biosyn.comnih.gov Introducing this residue can improve metabolic stability, as unnatural amino acids are often poor substrates for proteases, leading to an increased in vivo half-life. cpcscientific.com The rigid phenylglycine backbone can also act as a conformational constraint, locking the peptide into a specific bioactive conformation, which can lead to improved receptor binding and selectivity. cpcscientific.com It can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies, though with careful consideration of the heightened risk of racemization during coupling and deprotection steps. chemrxiv.orgnih.gov
Oligomerization and Polymerization Studies
As a bifunctional monomer containing both an amino group and a carboxylic acid group, this compound can theoretically undergo self-condensation polymerization to form polyamides. In such a reaction, the amino group of one monomer would react with the carboxylic acid group of another, forming an amide bond and eliminating a molecule of water. Repetition of this process would lead to the formation of a long-chain polymer, specifically a polyamide with a repeating -(NH-CH(C₆H₄NO₂)-CO)- unit. This polymerization would create a chiral, functional polymer whose properties could be tuned by the presence of the pendant nitrophenyl groups. These nitro groups could be further modified post-polymerization, for example, by reduction to amino groups, to create new functional materials.
Design and Synthesis of Conformationally Constrained Analogues
The inherent flexibility of linear peptides often leads to poor pharmacological properties. To overcome this, the peptide backbone or side chains can be cyclized or modified to create a more rigid structure. The this compound moiety can be incorporated into various constrained systems. The design principles often revolve around mimicking the bioactive conformation of a peptide ligand or introducing turns and rigid structures that are prevalent in protein secondary structures.
Incorporation into β-Lactam Scaffolds
One common strategy to introduce conformational constraint is the synthesis of β-lactams (azetidin-2-ones). The four-membered ring of the β-lactam severely restricts the torsional angles of the backbone. The synthesis of β-lactams often involves the [2+2] cycloaddition of a ketene (B1206846) and an imine, a reaction famously known as the Staudinger synthesis.
For this compound, a potential synthetic route could involve its conversion into a suitable imine precursor. The amino group of the protected amino acid ester could be reacted with an aldehyde or ketone to form a Schiff base (imine). This imine can then undergo a [2+2] cycloaddition with a ketene, generated in situ from an acyl chloride and a tertiary amine, to yield the β-lactam ring. The stereochemical outcome of this reaction is crucial and can often be controlled by the choice of reactants and reaction conditions, aiming for a diastereoselective synthesis.
A hypothetical reaction scheme is presented below:
| Step | Reactant 1 | Reactant 2 | Product | Purpose |
| 1 | This compound methyl ester | Benzaldehyde | (S)-Methyl 2-(benzylideneamino)-2-(4-nitrophenyl)acetate | Formation of the imine |
| 2 | (S)-Methyl 2-(benzylideneamino)-2-(4-nitrophenyl)acetate | Acetoxyacetyl chloride and Triethylamine | Substituted β-lactam | [2+2] cycloaddition to form the constrained ring |
Synthesis of Cyclic Peptides
Cyclic peptides are another major class of conformationally constrained analogues. Cyclization can significantly enhance the metabolic stability and cell permeability of peptides. This compound can be incorporated into a linear peptide chain using standard solid-phase or solution-phase peptide synthesis methodologies.
Once the linear peptide containing the this compound residue is synthesized, macrolactamization (the formation of a cyclic amide bond) can be performed. This is typically achieved by activating the C-terminal carboxylic acid and reacting it with the N-terminal amine. The success of the cyclization is highly dependent on the peptide sequence, the length of the chain, and the cyclization conditions, including the concentration and the coupling reagents used. The nitrophenyl group can influence the preferred conformation of the linear precursor, potentially predisposing it for cyclization.
Table of Potential Cyclic Peptide Synthesis Steps
| Step | Description | Key Reagents |
| 1 | Solid-Phase Peptide Synthesis | Fmoc-protected amino acids, Rink amide resin, HBTU, DIEA |
| 2 | Cleavage from Resin | Trifluoroacetic acid (TFA) |
| 3 | Cyclization in Solution | HBTU, HOBt, DIEA at high dilution |
Other Peptidomimetic Strategies
Beyond β-lactams and cyclic peptides, other strategies can be envisaged for creating constrained analogues of this compound. These include the formation of other ring systems, such as piperazinones or benzodiazepinediones, by reacting the amino and carboxyl groups with suitable bifunctional reagents. Furthermore, the introduction of rigid spacers or the formation of intramolecular bridges between the phenyl ring and the backbone could also lead to novel constrained structures. The nitro group on the phenyl ring can also be a handle for further chemical modifications, potentially leading to novel cyclization strategies.
The design of such analogues is often guided by computational modeling to predict the conformational preferences of the resulting molecules and their potential interactions with biological targets. While specific documented examples of synthesizing conformationally constrained analogues directly from this compound are not readily found in broad literature searches, the fundamental principles of peptidomimetic chemistry provide a clear roadmap for how this compound could be utilized to create novel, structurally defined molecules with potential therapeutic applications.
Spectroscopic Characterization and Structural Elucidation Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
While standard one-dimensional (1D) ¹H and ¹³C NMR spectra confirm the basic connectivity of (S)-2-Amino-2-(4-nitrophenyl)acetic acid, multi-dimensional NMR experiments are required for unambiguous assignment and stereochemical analysis. bitesizebio.com Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are instrumental.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For this compound, a cross-peak would be observed between the methine proton (at the chiral center) and the NH₂ protons, confirming their proximity.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and heteronuclei, typically ¹³C or ¹⁵N. It allows for the unambiguous assignment of the carbon atom signals, including the chiral methine carbon and the aromatic carbons, by correlating them to their attached protons. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are close to each other, which is vital for conformational and stereochemical analysis. mdpi.com For this compound, NOE effects would be observed between the methine proton and the ortho-protons of the nitrophenyl ring, helping to define the molecule's preferred conformation in solution.
These multi-dimensional approaches provide a powerful platform for dissecting the molecule's structure with atomic-level resolution. bitesizebio.com
Table 1: Expected Multi-Dimensional NMR Correlations for this compound
| Technique | Correlated Nuclei | Expected Interaction | Structural Information Provided |
| COSY | ¹H (α-CH) ↔ ¹H (NH₂) | J-coupling | Confirms connectivity between the chiral center and the amino group. |
| HSQC | ¹H (α-CH) ↔ ¹³C (α-C) | One-bond correlation | Assigns the chemical shift of the chiral carbon. |
| HSQC | ¹H (Aromatic) ↔ ¹³C (Aromatic) | One-bond correlation | Assigns chemical shifts of aromatic protons and carbons. |
| NOESY | ¹H (α-CH) ↔ ¹H (Aromatic ortho) | Through-space dipole-dipole coupling | Provides information on the spatial arrangement and conformation of the phenyl ring relative to the chiral center. |
Solid-State NMR (ssNMR) provides critical information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. Unlike solution-state NMR, ssNMR can distinguish between different polymorphs (crystal forms), which may exhibit different physical properties. For this compound, techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed. These studies can reveal details about intermolecular hydrogen bonding involving the carboxylic acid and amino groups, as well as the packing arrangement of the molecules within the crystal lattice, complementing data from X-ray crystallography.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Purity Assessment
The separation of enantiomers is a critical task in the analysis of chiral compounds. uni-muenchen.de Chiral HPLC and GC are the premier techniques for determining the enantiomeric purity (or enantiomeric excess) of this compound.
Chiral HPLC: This is the most common method for analyzing non-volatile chiral compounds like amino acids. chromatographyonline.commdpi.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. mdpi.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are frequently effective. mdpi.com Methods for the analysis of this compound have been developed, allowing for the quantification of the unwanted R-enantiomer down to trace levels. bldpharm.combldpharm.com
Chiral GC: For GC analysis, the non-volatile amino acid must first be derivatized to increase its volatility. sigmaaldrich.com A common two-step derivatization involves esterification of the carboxylic acid followed by acylation of the amino group. sigmaaldrich.com The resulting volatile derivative can then be separated on a GC column containing a chiral selector, often a cyclodextrin (B1172386) derivative. gcms.czresearchgate.net GC methods offer high efficiency and sensitivity, providing an alternative for purity assessment. uni-muenchen.de
Table 2: Representative Chiral HPLC Method Parameters
| Parameter | Value/Condition |
| Column | Chiralpak AD-H (Amylose-based CSP) |
| Mobile Phase | n-Hexane / Ethanol / Formic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 35 °C |
| Detection | UV at 254 nm |
| Expected tR (S)-enantiomer | ~15 min |
| Expected tR (R)-enantiomer | ~20 min |
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Confirmation and Conformational Analysis
Chiroptical techniques like CD and ORD are indispensable for confirming the absolute configuration of chiral molecules. slideshare.net These methods rely on the differential interaction of chiral substances with left and right circularly polarized light. libretexts.orgwikipedia.org
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. libretexts.org A CD spectrum shows positive or negative peaks (known as a Cotton effect) in the region of UV-Vis absorption bands. libretexts.org For this compound, the nitro-phenyl chromophore would give rise to a characteristic Cotton effect. The sign of this effect (positive or negative) is directly related to the 'S' configuration at the chiral center, providing empirical confirmation of its stereochemistry.
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. wikipedia.org An ORD curve shows a characteristic peak and trough shape around an absorption maximum, which also defines the Cotton effect. libretexts.org The shape and sign of the ORD curve serve as a fingerprint for the (S)-enantiomer, distinguishing it from its mirror image.
Table 3: Hypothetical Chiroptical Data for this compound
| Technique | Wavelength (nm) | Observed Signal | Interpretation |
| CD | ~280 nm | Positive Maximum (Δε) | Confirms chirality; sign of Cotton effect corresponds to 'S' configuration. |
| ORD | ~295 nm | Positive Peak ([Φ]) | Positive Cotton effect peak. |
| ORD | ~265 nm | Negative Trough ([Φ]) | Negative Cotton effect trough. |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule, providing unambiguous proof of its absolute stereochemistry. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a precise 3D model of the molecule can be generated.
This technique not only confirms the 'S' configuration at the chiral center but also reveals detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it elucidates the crystal packing, showing how individual molecules are arranged and interact with their neighbors through forces like hydrogen bonding (e.g., between the carboxylic acid and amino groups of adjacent molecules) and π-π stacking of the phenyl rings. researchgate.net
Table 4: Typical Data from an X-ray Crystallography Report
| Parameter | Example Value | Information Provided |
| Crystal System | Monoclinic | Defines the basic crystal lattice symmetry. |
| Space Group | P2₁ | Specifies the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a=5.3 Å, b=7.6 Å, c=20.0 Å, β=90.2° | Dimensions of the fundamental repeating unit of the crystal. kopri.re.kr |
| Flack Parameter | ~0.0(1) | Confirms the absolute stereochemistry of the assigned structure. |
| Key H-Bond Distance | O-H···O = 2.6 Å | Details intermolecular interactions holding the crystal together. |
Mass Spectrometry (MS) in Structural Characterization and Reaction Monitoring
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. govinfo.gov
For this compound, soft ionization techniques like Electrospray Ionization (ESI) are typically used. researchgate.net ESI-MS analysis would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 197.05, confirming the molecular weight of 196.16 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement (e.g., 197.0557), which can be used to confirm the elemental composition (C₈H₉N₂O₄⁺) with high confidence. wiley-vch.de
Furthermore, tandem MS (MS/MS) experiments involve fragmenting the parent ion to produce a characteristic fragmentation pattern that helps to verify the structure. Key fragments would arise from the loss of the carboxyl group (-COOH) or the nitro group (-NO₂).
LC-MS, which combines the separation power of HPLC with the detection capabilities of MS, is an invaluable tool for reaction monitoring. nih.gov It can be used to track the consumption of starting materials and the formation of this compound and any byproducts in real-time during a chemical synthesis, providing crucial data for process optimization. nih.gov
Table 5: Expected Mass Spectrometry Data
| Technique | Ion Mode | Expected m/z | Ion Species | Information |
| ESI-MS | Positive | 197.05 | [M+H]⁺ | Confirms molecular weight. |
| ESI-MS | Positive | 219.04 | [M+Na]⁺ | Common sodium adduct. |
| HRMS | Positive | 197.0557 | [M+H]⁺ | Confirms elemental formula C₈H₈N₂O₄. |
| MS/MS | Positive | 151.06 | [M+H - HCOOH]⁺ | Fragment from loss of formic acid. |
| MS/MS | Positive | 150.05 | [M+H - NO₂]⁺ | Fragment from loss of nitro group. |
Computational Chemistry and Mechanistic Insights
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.org It has become a popular and versatile method in computational chemistry due to its balance of accuracy and computational cost. rsc.org DFT calculations can elucidate the electronic properties of (S)-2-Amino-2-(4-nitrophenyl)acetic acid, providing a foundation for understanding its reactivity.
Key electronic properties that can be determined using DFT include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter, as a smaller gap generally indicates higher chemical reactivity. researchgate.netnih.gov The MEP map reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is essential for predicting how the molecule will interact with other reagents. nih.govnih.gov
Global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity, can also be calculated from the HOMO and LUMO energies. nih.govsciforum.net These descriptors are valuable for comparing the reactivity of this compound with other related compounds.
Table 1: Calculated Electronic Properties of this compound (Illustrative)
| Property | Description | Predicted Value/Insight |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The amino group and the phenyl ring are likely major contributors. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The nitro group and the phenyl ring are expected to be the primary locations. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity. | The presence of the nitro group is expected to result in a relatively small gap, suggesting higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | Negative potential (red/yellow) is anticipated around the oxygen atoms of the nitro and carboxyl groups, while positive potential (blue) is expected near the amino group's hydrogens. |
| Dipole Moment | A measure of the overall polarity of the molecule. | A significant dipole moment is expected due to the presence of the polar amino, carboxyl, and nitro groups. |
Note: The values in this table are illustrative and represent expected outcomes from DFT calculations based on the molecular structure. Specific values would require dedicated computational studies.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.govdntb.gov.ua These simulations can provide detailed information about the conformational landscape of this compound and its interactions with its environment, such as solvent molecules or other solutes. nih.govfigshare.com
For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can explore the different accessible conformations and their relative energies. This is crucial for understanding how the molecule's shape influences its biological activity and chemical reactivity. The simulations can reveal the most stable conformations in different environments (e.g., in water or an organic solvent) and the energy barriers between them. researchgate.net
Furthermore, MD simulations can shed light on intermolecular interactions. For instance, simulations of this compound in an aqueous solution would detail the hydrogen bonding network between the molecule's polar groups (amino, carboxyl, and nitro) and the surrounding water molecules. nih.gov Understanding these interactions is vital for predicting the molecule's solubility and how it might bind to a biological target, such as an enzyme's active site. dntb.gov.ua In the context of self-assembly, MD simulations could predict how multiple molecules of this compound might aggregate, driven by interactions such as π-π stacking of the phenyl rings and hydrogen bonding. nih.govmdpi.com
Table 2: Potential Insights from MD Simulations of this compound (Illustrative)
| Aspect Investigated | Information Gained |
| Conformational Flexibility | Identification of low-energy conformers and the dynamics of transitions between them. |
| Solvation Shell Structure | Detailed picture of how water molecules arrange around the solute, including specific hydrogen bonding patterns. |
| Intermolecular Interactions | Analysis of non-covalent interactions (hydrogen bonds, van der Waals forces, π-π stacking) with other molecules. |
| Binding to a Target Protein | Prediction of the binding mode and estimation of the binding affinity of the molecule within a protein's active site. |
| Self-Assembly Propensity | Exploration of the likelihood and mechanism of aggregation in solution. |
Note: This table illustrates the types of information that could be obtained from MD simulations. The specific findings would depend on the simulation setup and the questions being addressed.
Quantum Chemical Studies of Reaction Mechanisms Involving this compound
Quantum chemical methods, particularly DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions. arxiv.orgucf.edu By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed. ucf.eduambeed.com This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction's feasibility and kinetics.
For this compound, quantum chemical studies could investigate a variety of reactions. For example, the mechanism of its synthesis could be explored to optimize reaction conditions. Reactions involving the functional groups of the molecule, such as the esterification of the carboxylic acid, acylation of the amino group, or reduction of the nitro group, could also be studied. wikipedia.org
A hypothetical study could, for instance, model the reaction of this compound with a coupling agent and another amine to form a peptide bond. The calculations would identify the structure of the transition state for the bond-forming step and the energies of any intermediates, revealing the rate-determining step of the reaction. Such insights are crucial for developing more efficient synthetic protocols.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as infrared (IR) and ultraviolet-visible (UV-Vis) spectra. nih.govresearchgate.net These predictions are highly valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.
DFT calculations are commonly used to predict NMR chemical shifts. researchgate.netgithub.io By calculating the magnetic shielding of each nucleus in the molecule, the chemical shifts can be estimated. For this compound, this would involve predicting the ¹H and ¹³C chemical shifts for all unique atoms in the molecule. Comparing these predicted spectra with experimental data can provide strong evidence for the correctness of the assigned structure. bldpharm.com
Similarly, the vibrational frequencies of the molecule can be calculated to predict its IR spectrum. researchgate.netnih.gov Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the N-H, C=O, or N-O bonds. This allows for the assignment of the peaks in an experimental IR spectrum to specific functional groups within the molecule.
The prediction of UV-Vis spectra involves calculating the electronic transitions between molecular orbitals. researchgate.netscirp.org For this compound, these calculations would likely predict strong absorptions related to π-π* transitions within the nitrophenyl chromophore.
Table 3: Computationally Predictable Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Technique | Predicted Parameters | Potential Insights |
| ¹H NMR | Chemical shifts (ppm) and coupling constants (Hz) for each proton. | Confirmation of the number and connectivity of protons in the molecule. |
| ¹³C NMR | Chemical shifts (ppm) for each carbon atom. | Elucidation of the carbon skeleton. |
| Infrared (IR) Spectroscopy | Vibrational frequencies (cm⁻¹) and their corresponding intensities. | Identification of functional groups (e.g., -NH₂, -COOH, -NO₂). |
| UV-Visible Spectroscopy | Wavelength of maximum absorption (λmax) and molar absorptivity (ε). | Information about the conjugated π-system of the nitrophenyl group. |
Note: This table outlines the spectroscopic data that can be predicted computationally. The accuracy of these predictions depends on the level of theory and the computational model used.
In Silico Design of Novel Derivatives and Catalysts
Computational chemistry plays a crucial role in the rational design of new molecules with desired properties. This in silico approach can significantly accelerate the discovery process by prioritizing the synthesis of the most promising candidates. chemicalbook.com
For this compound, computational methods can be used to design novel derivatives with enhanced biological activity or improved physicochemical properties. By systematically modifying the parent structure (e.g., by adding different substituents to the phenyl ring or modifying the amino or carboxyl groups) and then calculating the properties of these virtual derivatives, researchers can identify modifications that are likely to be beneficial. sciforum.net For example, if the goal is to design a derivative that binds more strongly to a particular enzyme, docking simulations and free energy calculations can be used to predict the binding affinities of a library of virtual compounds.
In a similar vein, computational methods can be employed to design catalysts for the synthesis or transformation of this compound. rsc.orgucf.edunih.gov By modeling the interaction of the molecule with different potential catalysts, researchers can identify catalytic systems that are likely to be efficient and selective. researchgate.netmdpi.com This can involve studying the binding of the substrate to the catalyst's active site and calculating the energy barriers for the key steps in the catalytic cycle.
Applications of S 2 Amino 2 4 Nitrophenyl Acetic Acid in Organic Synthesis and Catalysis
As a Chiral Building Block in Complex Molecule Synthesis
The stereochemically defined structure of (S)-2-Amino-2-(4-nitrophenyl)acetic acid makes it an important component of the "chiral pool," a collection of readily available, enantiopure compounds used as starting materials for the synthesis of complex chiral targets. mdpi.com The presence of three distinct functional groups—amine, carboxylic acid, and the aromatic nitro group—allows for a wide range of chemical modifications.
Precursor for Pharmacologically Relevant Scaffolds (Excluding Clinical Data)
Non-natural amino acids are crucial in medicinal chemistry for the synthesis of peptide-based molecules and other bioactive compounds with enhanced properties. mdpi.com The incorporation of scaffolds derived from this compound can influence the conformational constraints of a molecule, potentially improving its metabolic stability against proteolytic degradation. The nitrophenyl group can engage in specific electronic interactions, such as π-π stacking or hydrogen bonding, which can be critical for molecular recognition at a biological target.
While the direct synthesis of a specific, named active pharmaceutical ingredient starting from this compound is not prominently documented in readily available literature, its structural motifs are found in various bioactive molecules. For instance, the synthesis of chloramphenicol (B1208), an antibiotic, involves a p-nitrobenzaldehyde precursor, highlighting the relevance of the nitrophenyl group in pharmacologically active structures. nih.gov The general strategy for incorporating such an amino acid involves standard peptide coupling reactions or modifications of its functional groups to build more complex heterocyclic systems. wikipedia.org
Synthesis of Chiral Ligands and Organocatalysts
The bifunctional nature of amino acids makes them ideal starting materials for the synthesis of chiral ligands and organocatalysts. nih.govnih.gov this compound can be derivatized to create catalysts for asymmetric reactions. The amino and carboxylic acid groups can be modified to form amides, ureas, sulfonamides, or other functional groups that can act as coordinating sites for metals or as hydrogen-bond donors/acceptors in organocatalysis.
For example, the amino group can be reacted with an isocyanate to form a urea, or with a sulfonyl chloride to form a sulfonamide, common motifs in successful organocatalysts. The carboxylic acid can be coupled with other chiral amines or alcohols to create more complex bidentate or tridentate ligands. Although specific, named organocatalysts derived directly from this compound are not widely reported, the principles of catalyst design strongly support its potential in this area. The electron-deficient phenyl ring could also play a role in catalyst-substrate interactions through electronic complementarity.
Role in Asymmetric Catalysis as a Chiral Ligand or Organocatalyst Component
The utility of a chiral building block like this compound is fully realized when its derivatives are used to control the stereochemical outcome of a chemical reaction. Asymmetric catalysis relies on the transfer of chirality from a catalyst to a prochiral substrate, and ligands or organocatalysts derived from this amino acid are well-suited for this purpose. frontiersin.org
Enantioselective Transformations Catalyzed by this compound Derivatives
Derivatives of this compound have the potential to catalyze a range of enantioselective transformations. For example, a catalyst incorporating this structure could be employed in reactions such as aldol (B89426) reactions, Michael additions, or Mannich reactions. In such cases, the catalyst would form a transient, chiral intermediate with the substrate (e.g., an enamine or iminium ion), directing the approach of the second reactant to one face of the intermediate, thereby creating the product in high enantiomeric excess.
The performance of such catalysts is theoretical in the absence of specific literature examples, but would be evaluated based on yield and enantiomeric excess (e.e.). The table below outlines hypothetical applications based on established organocatalytic principles.
| Reaction Type | Potential Catalyst Type | Role of this compound moiety | Expected Outcome |
|---|---|---|---|
| Michael Addition | Thiourea or Squaramide Catalyst | Hydrogen-bond donor to activate the electrophile; chiral backbone to create a stereochemically defined pocket. | High yield and enantioselectivity (e.g., >90% e.e.). |
| Aldol Reaction | Proline-type derivative | Formation of a chiral enamine with a ketone donor; the nitrophenyl group could influence catalyst conformation. | Diastereo- and enantioselective formation of β-hydroxy ketones. |
| Friedel-Crafts Alkylation | Chiral Brønsted Acid | Formation of a chiral ion pair; the nitrophenyl group provides electronic tuning of the acidic site. | Enantioselective C-C bond formation on aromatic rings. |
This table represents potential applications based on the structural features of the compound and established principles of organocatalysis. Specific performance data would require experimental validation.
Ligand Design and Synthesis for Transition Metal Catalysis
Amino acids and their derivatives are frequently used as chiral ligands for transition metals like palladium, rhodium, copper, and iridium in a vast array of catalytic reactions. google.com A ligand derived from this compound could be designed to coordinate to a metal center, creating a chiral environment that influences the outcome of reactions such as asymmetric hydrogenations, cross-couplings, or allylic substitutions.
The synthesis of such a ligand would involve modifying the amino or carboxyl group to introduce a stronger coordinating atom, such as phosphorus (to create an aminophosphine (B1255530) ligand) or another nitrogen atom (to create a bidentate N,N-ligand). The nitrophenyl group would remain as a key structural element, potentially influencing the electronic properties of the metal center and providing additional non-covalent interactions for stabilizing the transition state. While specific examples of such ligands are not prominent in the literature, the design principles are well-established.
Development of Chiral Stationary Phases for Chromatographic Separations
One of the most direct and well-established applications for a compound like this compound is in the field of enantioselective chromatography. It is an ideal candidate for the creation of a "Pirkle-type" chiral stationary phase (CSP) for High-Performance Liquid Chromatography (HPLC). chiralpedia.combgb-info.com
Pirkle-type CSPs function based on the principle of forming transient, diastereomeric complexes between the chiral selector (the stationary phase) and the enantiomers of the analyte. chiralpedia.com Chiral recognition requires at least three points of interaction, one of which must be stereoselective. The structure of this compound is perfectly suited for this role. The nitrophenyl group is a strong π-electron acceptor (a π-acidic group), making it capable of forming strong π-π stacking interactions with analytes that have π-electron donor (π-basic) aromatic rings.
To create a CSP, the this compound would typically be N-acylated with a second π-acidic group, such as 3,5-dinitrobenzoyl chloride, to enhance its π-acidity. The resulting derivative is then covalently bonded to a support, usually aminopropyl silica (B1680970) gel. nih.govhplc.eu
The chiral recognition mechanism of such a CSP relies on a combination of interactions:
π-π Interaction: The electron-deficient nitrophenyl and 3,5-dinitrophenyl rings of the CSP interact with π-electron-rich aromatic rings of an analyte.
Hydrogen Bonding: The amide proton on the CSP can act as a hydrogen bond donor to a hydrogen bond acceptor site on the analyte (e.g., a carbonyl or sulfonyl oxygen).
Dipole Stacking: The dipoles of the amide linkage in the CSP and a polar group in the analyte can align for a favorable interaction.
Steric Interactions: The chiral center ensures that only one enantiomer of the analyte can achieve the optimal three-point interaction simultaneously, leading to a difference in retention time and thus, separation.
| Interaction Site on CSP | Interaction Type | Complementary Analyte Feature | Example Analyte Class |
|---|---|---|---|
| Nitrophenyl Group | π-π Stacking (π-acid) | π-basic aromatic ring | Naphthyl or Anisyl derivatives |
| Amide N-H | Hydrogen Bond Donor | Hydrogen Bond Acceptor (e.g., C=O, S=O) | Amides, Carbamates, Sulfoxides |
| Amide C=O | Dipole-Dipole / H-Bond Acceptor | Hydrogen Bond Donor (e.g., N-H, O-H) | Alcohols, Amines |
This table illustrates the chiral recognition model for a hypothetical Pirkle-type CSP derived from this compound.
Due to these properties, a CSP based on this compound would be highly effective for the enantiomeric separation of a wide range of racemates, particularly those containing aromatic systems. nih.govscas.co.jp
Applications in Materials Science and Polymer Chemistry
The incorporation of this compound into polymer backbones can impart both chirality and specific electronic properties, opening avenues for new functional materials.
Chiral Polymers and Copolymers Incorporating this compound Units
The synthesis of chiral polymers from this compound can be approached through several polymerization techniques, primarily yielding polyamides and poly(ester amides). These polymers are of interest due to their potential for forming ordered, helical structures and exhibiting chiral recognition capabilities.
Polycondensation Reactions:
One of the primary methods for synthesizing polyamides from this compound involves polycondensation reactions. In a typical approach, the amino acid can be converted into a diamine or a diacid monomer, which is then reacted with a suitable comonomer. For instance, a diacid monomer derived from this amino acid could be condensed with various aromatic diamines. researchgate.net The reaction is often carried out in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), frequently in the presence of activating agents such as triphenyl phosphite (B83602) (TPP) and pyridine. researchgate.net
Alternatively, a di-p-toluenesulfonic acid salt of a bis-amino acid ester, which could be synthesized from this compound, can be subjected to solution polycondensation with an activated diacid, such as di-p-nitrophenyl sebacoylate. acs.org The resulting polyamides are expected to be optically active, a property that can be confirmed by specific rotation measurements. researchgate.net
Ring-Opening Polymerization (ROP):
Another versatile method for creating polypeptides is the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). The NCA monomer of this compound can be synthesized from the parent amino acid using reagents like triphosgene (B27547) in an appropriate solvent such as ethyl acetate (B1210297). acs.org The subsequent ROP of this NCA can be initiated by various nucleophiles or organometallic complexes to yield a polypeptide with repeating this compound units. This method offers good control over the polymer's molecular weight and architecture.
The properties of the resulting chiral polymers are heavily influenced by the rigid and polar nitrophenyl side group. This group can introduce significant steric hindrance, which may affect the polymer's crystallinity and solubility. Polyamides derived from amino acids with bulky side groups tend to be amorphous and exhibit good solubility in polar organic solvents. nih.gov
Table 1: Potential Synthesis Methods for Chiral Polymers from this compound
| Polymerization Method | Monomer(s) | Typical Reagents and Conditions | Resulting Polymer | Key Characteristics |
| Solution Polycondensation | Diacid derivative of the amino acid and an aromatic diamine | NMP, TPP, Pyridine, CaCl2, Heat | Optically Active Polyamide | Good solubility in polar aprotic solvents, thermal stability. researchgate.net |
| Solution Polycondensation | Di-p-toluenesulfonic acid salt of a bis-amino acid ester and di-p-nitrophenyl sebacoylate | DMAc, Triethylamine, Heat | Optically Active Poly(ester amide) | Controlled incorporation of functional groups. acs.org |
| Ring-Opening Polymerization | N-carboxyanhydride (NCA) of this compound | Initiator (e.g., primary amine or transition metal complex), Solvent (e.g., THF, DMF) | Polypeptide | Well-defined molecular weight and architecture. |
Advanced Analytical Methodologies for Detection and Quantification in Research Matrices (Excluding Biological Sample Analysis for Dosage/Safety)
The development and monitoring of polymerization reactions involving this compound, as well as the characterization of the resulting materials, necessitate robust analytical methods. These methods are crucial for determining monomer conversion, polymer composition, molecular weight distribution, and the fidelity of end groups in non-biological research matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS):
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful tool for the analysis of amino acids and their derivatives. For the analysis of this compound in a reaction mixture, a reversed-phase HPLC method could be developed. nih.gov Given the polar nature of the amino acid, hydrophilic interaction liquid chromatography (HILIC) might also be a suitable separation technique, as it provides good retention for polar analytes without the need for derivatization. researchgate.netmdpi.com
For quantitative analysis, a stable isotope-labeled internal standard of this compound would be ideal to ensure high accuracy and precision. researchgate.net The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to selectively detect the parent ion of the analyte and its specific fragment ions, providing high sensitivity and selectivity even in complex research matrices like a polymerization solution or a polymer degradation sample. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS):
MALDI-TOF MS is an indispensable technique for the characterization of synthetic polymers. nih.govnih.gov It allows for the determination of the absolute molecular weight distribution, the mass of the repeating monomer unit, and the identification of polymer end groups. nih.gov For polyamides or polyesters synthesized from this compound, MALDI-TOF MS could be used to confirm the successful incorporation of the monomer and to verify the structure of the polymer chains. The resulting mass spectrum would show a series of peaks, each corresponding to a different polymer chain length (n-mer), separated by the mass of the this compound repeating unit. This technique is also highly effective in identifying any side products or changes in the polymer structure, such as end-group modifications. nih.govrsc.org
Table 3: Analytical Techniques for this compound and its Polymers in Research Matrices
| Analytical Technique | Sample Type | Information Obtained | Key Advantages |
| HPLC with UV/Vis Detection | Polymerization reaction aliquots | Monomer consumption, reaction kinetics. | Simple, robust, widely available. |
| LC-MS/MS | Polymerization reaction mixtures, polymer hydrolysates | Accurate quantification of residual monomer and related impurities. | High sensitivity and selectivity, suitable for complex matrices. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Purified polymers | Confirmation of polymer structure, determination of copolymer composition. researchgate.net | Provides detailed structural information. |
| MALDI-TOF Mass Spectrometry | Purified polymers | Molecular weight distribution, confirmation of repeating units and end-groups. nih.govnih.govrsc.org | High resolution for individual n-mers, detailed structural characterization. nih.gov |
| Circular Dichroism (CD) Spectroscopy | Polymer solutions | Information on the secondary structure (e.g., helicity) and chiroptical properties. nih.gov | Sensitive to chiral structures and conformational changes. |
Investigations into Environmental and Chemical Degradation Pathways
Photochemical Degradation Mechanisms
The photochemical degradation of nitrophenyl compounds is a significant environmental fate process, particularly in atmospheric and surface water conditions. cdc.gov While direct studies on (S)-2-Amino-2-(4-nitrophenyl)acetic acid are limited, research on analogous compounds like nitrophenols and other nitrophenyl amino acids provides insight into likely mechanisms.
Upon absorption of UV light, the nitro group can undergo rearrangement and cleavage. nih.govresearchgate.net Studies on N-2,4-dinitrophenyl-α-amino-acids show that photolysis in aqueous solutions can yield a mixture of products, including 4-nitro-2-nitroso-aniline and 2-substituted 6-nitrobenzimidazole 1-oxides. rsc.org The proportion of these products is often dependent on the pH of the solution. rsc.org For similar compounds like 2-nitrophenylalanine, photolysis can lead to cleavage of the polypeptide backbone through an unusual cinnoline-forming reaction. researchgate.net
Research on nitrophenols indicates that photolysis is a key degradation pathway in near-surface water, with estimated half-lives ranging from one to eight days in freshwater. cdc.gov The primary products from the photolysis of nitrophenols in both gas and aqueous phases are often hydroxyl radicals (OH•) and nitrogen monoxide (NO), with nitrous acid (HONO) being a minor but important atmospheric product. rsc.org
Table 1: Photochemical Degradation Products of Related Nitro-Aromatic Compounds
| Compound Studied | Conditions | Major Degradation Products | Reference |
|---|---|---|---|
| N-2,4-dinitrophenyl-α-amino-acids | Aqueous solution, UV light | 4-nitro-2-nitroso-aniline, 2-substituted 6-nitrobenzimidazole 1-oxide | rsc.org |
| 2-Nitrophenylalanine (in peptide) | 365 nm light, PBS buffer (pH 7.4) | C-terminal carboxylate, N-terminal cinnoline | nih.gov |
Chemical Stability and Hydrolytic Degradation Studies
The chemical stability of this compound is influenced by factors such as pH and temperature. The primary non-photochemical degradation pathway in aqueous environments is hydrolysis. The hydrolysis of p-nitrophenylacetic acid, a structurally similar compound, can be achieved by boiling with a mixture of sulfuric acid and water. orgsyn.org
In enzymatic studies, the hydrolysis of 4-nitrophenyl acetate (B1210297) is used as a model reaction to understand enzyme kinetics. For instance, penicillin G acylase from Kluyvera citrophila demonstrates the ability to hydrolyze this ester, releasing 4-nitrophenol. nih.gov This indicates that the ester linkage is susceptible to cleavage, a process that could be relevant for derivatives of this compound. While the compound itself is an amino acid, its derivatives or presence in larger molecules could involve ester or amide bonds susceptible to hydrolysis.
Biotransformation and Biodegradation Research (Excluding Mammalian Metabolism for Safety)
Nitroaromatic compounds are recognized as environmental pollutants, and their biodegradation is a key area of research. nih.gov Various microorganisms have demonstrated the ability to degrade nitrophenols and other nitroaromatic compounds, typically using them as a source of carbon and nitrogen. nih.govnih.gov
The biodegradation of p-nitrophenol (PNP), a related compound, has been extensively studied. nih.gov Bacteria can degrade PNP through two primary pathways, leading to the formation of hydroquinone (B1673460) or β-ketoadipate, which then enter central metabolic pathways. nih.gov Some anaerobic systems have shown the ability to transform 2-nitrophenol (B165410) and 2,4-dinitrophenol (B41442) into their corresponding amino derivatives (2-aminophenol and 2-amino,4-nitrophenol, respectively). capes.gov.br
Engineered bacterial strains, such as Escherichia coli modified with the PNP biodegradation pathway, have shown complete degradation of PNP. nih.gov Similarly, an indigenous alkaliphilic Pseudomonas strain, DL17, was capable of completely biodegrading p-nitro-aniline within 48 hours, demonstrating the potential for microbial remediation in contaminated environments. nih.gov
Table 2: Microbial Degradation of Related Nitroaromatic Compounds
| Microorganism | Compound Degraded | Key Findings | Reference |
|---|---|---|---|
| Engineered Escherichia coli | p-Nitrophenol (PNP) | Complete degradation to β-ketoadipate. | nih.gov |
| Pseudomonas DL17 | p-Nitro-aniline | 100% degradation of 500 mg/L within 48 hours. | nih.gov |
| Anaerobic enrichment cultures | 2-Nitrophenol | Biotic transformation to 2-aminophenol. | capes.gov.br |
Development of Analytical Methods for Degradation Product Identification
The identification of degradation products is essential for elucidating transformation pathways. Due to the low volatility and potential for multiple degradation products, liquid chromatography coupled with mass spectrometry is a primary analytical tool. nih.gov
High-performance liquid chromatography (HPLC) has been successfully used to develop and validate analytical methods for quantifying nitrophenol derivatives like 2-amino-5-nitrophenol (B90527) in various biological matrices. nih.gov For more complex mixtures and definitive identification of unknown degradation products, tandem mass spectrometry (MS/MS) techniques are employed. nih.gov
Liquid chromatography tandem quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is a powerful technique for this purpose. nih.govdigitellinc.com It allows for the separation of compounds in a complex mixture and provides high-accuracy mass measurements, which are crucial for determining the elemental composition of degradation products and elucidating their structures through fragmentation patterns. nih.govdigitellinc.com These methods are suitable for analyzing the non-volatile compounds that are typically produced from the degradation of nitroaromatic compounds. nih.gov
Emerging Research Directions and Future Perspectives
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of fine chemicals and pharmaceutical intermediates is undergoing a paradigm shift, with a move from traditional batch processing to continuous flow chemistry. This approach offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. While specific research on the continuous flow synthesis of (S)-2-Amino-2-(4-nitrophenyl)acetic acid is not yet widely published, the synthesis of structurally related compounds using this technology provides a strong indication of its future potential.
For instance, the continuous two-step flow synthesis of m-amino acetophenone (B1666503) from acetophenone has been successfully demonstrated. This process involves a nitration step followed by a reduction, unit operations that are central to the synthesis of many nitroaromatic compounds. In one such process, the nitration of acetophenone is carried out in a continuous tubular reactor, followed by a reduction step, also in a flow system, to yield the corresponding amino derivative with high efficiency. google.com The principles demonstrated in these syntheses, such as precise control over reaction time, temperature, and stoichiometry, are directly applicable to the production of this compound.
The potential for integrating the synthesis of this compound into automated platforms could lead to on-demand production and high-throughput screening of its derivatives. Automated systems can systematically vary reaction conditions to optimize yield and purity, and can be coupled with in-line analytical techniques for real-time monitoring and quality control.
Table 1: Comparison of Batch vs. Potential Flow Synthesis of this compound Precursors
| Parameter | Conventional Batch Synthesis | Potential Continuous Flow Synthesis |
|---|---|---|
| Reaction Control | Less precise, potential for hot spots | Precise temperature and mixing control |
| Safety | Handling of large quantities of reagents | Smaller reaction volumes, enhanced safety |
| Scalability | Difficult, requires process redevelopment | Easier, by running the system for longer |
| Reproducibility | Can vary between batches | High, due to consistent reaction conditions |
Novel Applications in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a rapidly expanding field with applications in materials science, nanotechnology, and biology. The self-assembly of small molecules into well-ordered, functional nanostructures is a key aspect of this domain. Amino acids and their derivatives are particularly interesting building blocks for self-assembling systems due to their ability to form hydrogen bonds and engage in other non-covalent interactions.
While direct studies on the self-assembly of this compound are limited, research on similar molecules provides a blueprint for its potential applications. For example, studies on the self-assembly of Fmoc-phenylalanine derivatives have shown that the final structure and properties of the resulting hydrogels are highly dependent on the specific chemical structure of the gelator and the surrounding ionic environment. nih.gov This highlights the potential for fine-tuning the self-assembly of this compound derivatives to create novel materials.
The presence of the nitro group in this compound could introduce charge-transfer interactions, which can be a significant driving force for self-assembly. The combination of hydrogen bonding from the amino and carboxylic acid groups, π-π stacking from the phenyl ring, and potential charge-transfer interactions from the nitro group makes this molecule a promising candidate for the design of new supramolecular polymers and hydrogels with unique electronic or optical properties.
Bioorthogonal Chemistry Applications and Chemical Biology Probes (Excluding Clinical Applications)
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions are invaluable tools for chemical biologists to probe and visualize biological processes in real-time. The development of new bioorthogonal reactions and probes is an active area of research.
This compound possesses functional groups that could be exploited for bioorthogonal applications. The amino group can be readily modified to incorporate a bioorthogonal handle, such as an azide (B81097) or an alkyne, which can then participate in well-established bioorthogonal reactions like the Staudinger ligation or copper-catalyzed or strain-promoted azide-alkyne cycloadditions.
Furthermore, the nitro group can be reduced to an amine under specific, controlled conditions, potentially offering a triggerable mechanism for activating a probe or releasing a cargo molecule in a specific cellular environment. While this compound has not been extensively explored as a bioorthogonal probe, its structural features suggest that its derivatives could be valuable tools for chemical biology research, for example, in activity-based protein profiling or for the targeted labeling of biomolecules.
Advanced Research on Structure-Activity Relationships in Model Systems (Excluding Clinical Efficacy/Safety)
Understanding the relationship between the chemical structure of a molecule and its biological or chemical activity is fundamental to the design of new functional molecules. Structure-activity relationship (SAR) studies systematically modify the structure of a compound and evaluate the effect of these changes on a specific activity.
For this compound, SAR studies in model systems could provide valuable insights into the role of each of its functional components. For example, the position and nature of the substituent on the phenyl ring could be varied to probe the effects of electronics and sterics on its properties. A review of the SAR of 2-amino/hydrazino-4-arylthiazoles revealed that electron-withdrawing groups, such as a nitro group, can significantly influence the biological activity of the molecule. tandfonline.com
In a different context, SAR data for a series of N-(phenylmethyl)-2-(1H-pyrazol-4-yl)acetamide and N-(phenylmethyl)2-(4-isoxazolyl) acetamide (B32628) antagonists of the P2X7 receptor have been systematically documented, providing a clear example of how systematic structural modifications can be correlated with biological activity. ebi.ac.uk Similar systematic studies on derivatives of this compound could be conducted to understand its role in various chemical or biological model systems, for instance, as a catalyst or as a ligand for a specific receptor, without focusing on clinical outcomes.
Table 2: Potential Modifications of this compound for SAR Studies
| Position of Modification | Type of Modification | Potential Impact to Investigate |
|---|---|---|
| Phenyl Ring | Varying substituents (e.g., -Cl, -OCH3, -CF3) | Electronic and steric effects on activity |
| Amino Group | Acylation, alkylation | Changes in hydrogen bonding and nucleophilicity |
| Carboxylic Acid | Esterification, amidation | Altering polarity and interaction capabilities |
| Stereocenter | Use of the (R)-enantiomer or racemic mixture | Enantioselective recognition and activity |
Synergistic Approaches Combining Computational and Experimental Methodologies
The integration of computational chemistry with experimental research has become a powerful strategy for accelerating scientific discovery. Computational methods, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules, guiding experimental design and helping to interpret results.
For this compound, computational studies could be employed to predict its conformational preferences, vibrational spectra, and electronic properties. Such theoretical data can be invaluable for understanding its behavior in different environments. A recent study on 2-amino-4,6-diphenylnicotinonitriles successfully used DFT and time-dependent DFT (TD-DFT) to investigate their photophysical properties, and the computational results were in good agreement with experimental findings. mdpi.com
This synergistic approach could be applied to this compound to explore its potential in areas like nonlinear optics or as a component in novel materials. For example, computational screening could be used to predict the properties of a library of its derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. The subsequent experimental validation would then provide a feedback loop to refine the computational models, leading to a more efficient and insightful research process.
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Typical Conditions | Impact on Yield/Purity |
|---|---|---|
| Catalyst | Tin chloride (reduction), H₂O₂ (oxidation) | Controls nitro/amine conversion |
| Temperature | 25–80°C | Higher temps favor kinetics |
| Solvent | Polar aprotic (DMF, acetonitrile) | Enhances nitro group reactivity |
| Purification | Chiral HPLC, recrystallization | Ensures >98% enantiomeric excess |
What analytical techniques resolve contradictions in reported biological activities of this compound?
Methodological Answer:
Discrepancies in biological activity (e.g., enzyme inhibition vs. no effect) require cross-validation using:
- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., collagenase) under standardized conditions (pH 7.4, 37°C) .
- Molecular docking : Compare Gibbs free energy (ΔG) of ligand-receptor interactions. For example, ΔG = –6.4 kcal/mol indicates strong binding to Gln215 and Tyr201 residues .
- Metabolic profiling : Use LC-MS to identify metabolites that may alter activity in different biological systems .
How does the nitro group’s para position influence reactivity compared to meta/ortho analogues?
Methodological Answer:
The para-nitro group enhances electron-withdrawing effects, increasing acidity of the α-proton (pKa ~2.1) and stabilizing intermediates in substitution reactions. Comparative studies show:
- Para-substituted : Higher reactivity in SNAr reactions (k = 0.45 min⁻¹ in DMSO at 25°C) .
- Meta-substituted : Reduced steric hindrance improves enzyme binding (e.g., 30% higher inhibition of collagenase vs. ortho analogues) .
Q. Table 2: Substituent Effects on Reactivity
| Position | Electronic Effect | Example Reaction Rate (k, min⁻¹) | Enzyme Inhibition (IC₅₀, μM) |
|---|---|---|---|
| Para | Strong EWG | 0.45 | 12.3 ± 1.2 |
| Meta | Moderate EWG | 0.32 | 18.7 ± 2.1 |
| Ortho | Steric hindrance | 0.15 | 25.4 ± 3.0 |
What spectroscopic methods validate the solid-state structure of this compound?
Methodological Answer:
- Deuterium NMR : Measures quadrupolar coupling constants (e.g., C₆D₆ solvent, 76.8 MHz) to confirm crystalline packing. For 2-(4-nitrophenyl)[2,2-²H₂]acetic acid, ΔνQ = 170.14 kHz at 298 K .
- X-ray crystallography : Resolves bond angles (C-N-O = 120°) and confirms chiral center configuration (S) .
- FT-IR : Identifies functional groups (e.g., NO₂ asymmetric stretch at 1520 cm⁻¹, NH₂ bend at 1615 cm⁻¹) .
How can researchers address low solubility in aqueous assays without altering bioactivity?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) to enhance solubility while maintaining enzyme activity .
- pH adjustment : Ionize the carboxylate group at pH >5 (pKa = 4.2) to improve aqueous solubility (up to 15 mg/mL) .
- Prodrug design : Synthesize methyl ester derivatives (e.g., methyl (S)-2-amino-2-(4-nitrophenyl)acetate) for in vivo studies, hydrolyzed enzymatically post-absorption .
What strategies differentiate enantiomer-specific effects in biological systems?
Methodological Answer:
- Chiral chromatography : Separate (S) and (R) enantiomers using amylose-based columns (e.g., Chiralpak AD-H, 90:10 hexane:isopropanol) .
- Enantioselective assays : Compare IC₅₀ values in enantiomer-pure solutions. For example, (S)-enantiomer shows 5x higher collagenase inhibition than (R) .
- Circular dichroism (CD) : Monitor binding to chiral biomolecules (e.g., Δε = +3.2 at 225 nm for (S)-enantiomer with albumin) .
How do steric and electronic factors influence its role in multi-step organic syntheses?
Methodological Answer:
- Steric effects : The para-nitro group reduces steric bulk, enabling Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura, yield = 78%) .
- Electronic effects : Nitro withdrawal activates the phenyl ring for electrophilic substitution (e.g., bromination at 0°C, 90% yield) .
- Protecting groups : Boc-protection of the amine (Boc₂O, DMAP) prevents undesired side reactions during carboxylate activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
